molecular formula C13H20N2O2S B3013084 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester CAS No. 74022-33-6

2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B3013084
CAS No.: 74022-33-6
M. Wt: 268.38
InChI Key: WUZZPOSWQLVCIR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienopyridine class, characterized by a fused thiophene-pyridine ring system. The 6-isopropyl substituent introduces steric bulk, while the ethyl ester at position 3 enhances lipophilicity. Such structural features are critical for modulating biological activity, particularly in neurological and anti-inflammatory applications .

Properties

IUPAC Name

ethyl 2-amino-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-4-17-13(16)11-9-5-6-15(8(2)3)7-10(9)18-12(11)14/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZZPOSWQLVCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiophene derivative with an isopropylamine source can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antidepressant properties. The compound under discussion has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. Studies have shown that such compounds can enhance mood and reduce anxiety symptoms in animal models .

2. Neuroprotective Effects
The neuroprotective potential of 2-amino-6-isopropyl derivatives has been investigated in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds may help in reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

3. Anticonvulsant Properties
There is emerging evidence that thieno[2,3-c]pyridine derivatives possess anticonvulsant properties. This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders. The mechanism involves modulation of ion channels and neurotransmitter receptors that are implicated in seizure activity .

Synthesis and Chemical Properties

The synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions starting from simpler thieno-pyridine derivatives. The compound can be synthesized using various reagents under controlled conditions to ensure high yield and purity .

Toxicological Studies

1. Safety Profile
Toxicological assessments are vital for determining the safety profile of new pharmaceutical compounds. Preliminary studies suggest that 2-amino-6-isopropyl derivatives have a favorable safety profile with low toxicity levels observed in animal models. However, comprehensive studies are necessary to establish long-term safety and potential side effects .

2. Environmental Impact
Given the increasing focus on environmental sustainability, studies on the biodegradability and environmental impact of this compound are essential. Initial findings indicate that it may degrade under specific conditions, but further research is needed to fully understand its ecological footprint .

Case Studies

Study Focus Findings
Study AAntidepressant effectsSignificant reduction in depressive-like behavior in rats treated with the compound compared to control groups .
Study BNeuroprotectionDemonstrated reduced neuronal cell death in vitro when exposed to oxidative stressors .
Study CAnticonvulsant efficacyShowed promise in reducing seizure frequency in animal models .

Mechanism of Action

The mechanism of action of 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly influences physicochemical and biological properties:

Compound Name 6-Substituent Molecular Formula Molecular Weight Key Properties/Activities References
2-Amino-6-isopropyl-... ethyl ester Isopropyl C₁₄H₂₂N₂O₂S 282.40* Enhanced lipophilicity; potential anti-inflammatory activity
2-Amino-6-methyl-... ethyl ester Methyl C₁₂H₁₈N₂O₂S 254.35 Higher aqueous solubility; A1 adenosine receptor modulation
2-Amino-6-ethyl-... ethyl ester Ethyl C₁₃H₂₀N₂O₂S 268.37 Intermediate solubility; commercial availability
2-Amino-6-benzyl-... ethyl ester Benzyl C₁₈H₂₀N₂O₂S 328.43 Aromatic interactions; crystallographic data
2-Amino-6-benzoyl-... ethyl ester Benzoyl C₁₇H₁₈N₂O₃S 330.40 Increased steric hindrance; altered pharmacokinetics

*Calculated based on molecular formula.

Key Observations :

  • Isopropyl vs.
  • Benzyl/Benzoyl : Aromatic substituents enhance receptor binding via π-π interactions but may limit blood-brain barrier penetration .

Functional Group Variations at Position 3

The 3-position functional group determines hydrolysis stability and hydrogen-bonding capacity:

Compound Name 3-Substituent Molecular Formula Key Properties References
...ethyl ester Ethyl ester C₁₄H₂₂N₂O₂S Moderate hydrolysis stability; lipophilic
...carbonitrile Carbonitrile C₁₁H₁₅N₃S Electron-withdrawing; increased stability
...amide Amide C₁₁H₁₅N₃OS Enhanced hydrogen bonding; lower logP

Key Observations :

  • Ester vs. Amide : Ethyl esters are prone to enzymatic hydrolysis, whereas amides offer metabolic stability .
  • Carbonitrile : Introduces polarity and resistance to oxidation, beneficial in drug design .

Biological Activity

2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester (CAS No. 74022-33-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H20N2O2S
  • Molecular Weight : 268.38 g/mol
  • LogP : 2.7926
  • PSA (Polar Surface Area) : 83.8 Ų

Synthesis

The synthesis of this compound typically involves reactions between isopropyl derivatives and ethyl cyanoacetate under specific conditions. The yield reported in some studies is approximately 74.62% under optimized conditions .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. For instance, compounds structurally related to this thieno-pyridine derivative showed IC50 values in the low micromolar range against COX enzymes .

CompoundIC50 (μmol)Target Enzyme
2-Amino-6-isopropyl...0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

This suggests that modifications to the thieno-pyridine structure can enhance anti-inflammatory activity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents on the thieno-pyridine framework can significantly affect biological activity. For example:

  • Electron-donating groups at certain positions enhance COX inhibition.
  • The isopropyl group contributes to increased lipophilicity and bioavailability.

Case Studies

  • In Vivo Models : In a study involving carrageenan-induced paw edema in rats, derivatives of thieno-pyridine exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . The effective doses (ED50) were calculated to be within a similar range as established anti-inflammatory agents.
  • Cell Line Studies : The impact on inflammatory markers was assessed using RAW264.7 macrophages treated with thieno-pyridine derivatives. Notable reductions in iNOS and COX-2 mRNA levels were observed, indicating a potential mechanism for the anti-inflammatory effects through modulation of inflammatory pathways .

Q & A

Q. What spectroscopic methods are critical for validating the structural integrity of 2-amino-6-isopropyl-tetrahydrothienopyridine derivatives during synthesis?

Methodological Answer: Infrared (IR) spectroscopy is essential for confirming functional groups such as the C=N stretch (~2278 cm⁻¹), C-O ester stretches (~1182 cm⁻¹), and amino/imino groups (3314 cm⁻¹ for C-OH) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should complement IR data to resolve ambiguities in tautomeric forms or rotational isomers, particularly around the thiophene and pyridine rings. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. For example, IR data from structurally analogous compounds (e.g., ethyl 2-amino-6-methyl derivatives) confirm the presence of key functional groups .

Q. How can researchers optimize synthetic routes to improve yields of this compound?

Methodological Answer: Reaction conditions (e.g., solvent polarity, temperature) must be systematically varied to minimize side reactions. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C can enhance cyclization efficiency in tetrahydrothienopyridine systems . Catalytic methods (e.g., acid/base catalysis) should be tested for regioselective formation of the isopropyl-substituted ring. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., ethyl glycinate derivatives) can mitigate incomplete ring closure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, in the benzyl-substituted analog (ethyl 2-amino-6-benzyl-tetrahydrothienopyridine), SC-XRD confirmed the chair conformation of the tetrahydrothienopyridine ring and the equatorial orientation of the isopropyl group . SHELX software (e.g., SHELXL for refinement) is recommended for resolving torsional angles and hydrogen-bonding networks . Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C has proven effective for similar compounds .

Q. What computational approaches are suitable for predicting the compound’s bioactivity against microbial targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can model interactions with bacterial enzymes (e.g., DNA gyrase or β-lactamases). For thiophene derivatives, hydrophobic pockets near the active site favor isopropyl and ethyl ester groups, as shown in studies of fused thiophenes with antimicrobial activity . Molecular dynamics (MD) simulations (100 ns trajectories) can assess binding stability. Validation against experimental MIC (minimum inhibitory concentration) data is critical to confirm computational predictions .

Q. How should researchers address contradictory data in pharmacological studies (e.g., variable MIC values across bacterial strains)?

Methodological Answer: Contradictions often arise from methodological variables (e.g., inoculum size, culture medium). Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines. For example, MIC discrepancies in fused thiophenes were resolved by normalizing bacterial growth phases (OD₆₀₀ = 0.5) and using Mueller-Hinton agar for gram-negative pathogens . Dose-response curves (3–5 replicates) and statistical validation (e.g., ANOVA with Tukey’s post hoc test) are essential .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., ethyl 2-amino-6-benzyl derivatives), which mandate PPE (gloves, goggles) and fume hood use due to potential respiratory irritancy . Spill containment requires inert absorbents (vermiculite) and ethanol/water decontamination. First aid for skin contact involves immediate washing with soap and water, followed by medical consultation .

Critical Analysis of Evidence

  • Contradictions: Computational vs. experimental bioactivity data (e.g., docking-predicted affinity vs. variable MIC values) require cross-validation .
  • Gaps: Limited SC-XRD data for the isopropyl-substituted variant necessitates further crystallographic studies.

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